Cas no 587-49-5 (2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide)

2-Hydroxy-N-3-(trifluoromethyl)phenylbenzamide is a benzamide derivative featuring a hydroxyl group at the 2-position and a trifluoromethylphenyl substituent on the amide nitrogen. This compound exhibits notable structural characteristics, including enhanced stability and lipophilicity due to the trifluoromethyl group, which can influence its reactivity and binding properties. The hydroxyl group provides potential for hydrogen bonding, making it useful in coordination chemistry or as an intermediate in pharmaceutical synthesis. Its unique electronic and steric properties may also contribute to applications in agrochemical or medicinal chemistry research. The compound’s well-defined structure allows for precise modifications, supporting its utility in targeted synthetic pathways.
2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide structure
587-49-5 structure
Product Name:2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide
CAS No:587-49-5
MF:C14H10F3NO2
MW:281.229914188385
CID:368994
PubChem ID:68519
Update Time:2025-08-02

2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide,2-hydroxy-N-[3-(trifluoromethyl)phenyl]-
    • 2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
    • 2-(3-Trifluormethylphenylcarbamoyl)phenol
    • 2-Hydroxy-3'-(trifluormethyl)benzanilid
    • 2-Hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide
    • 3'-(Trifluormethyl)salicylanilid
    • 3'-(trifluormethyl)salicylanilide
    • EINECS 209-601-4
    • m-Salicylaminotrifluoromethylbenzene
    • N-(3-trifluoromethylphenyl)-2-hydroxybenzamide
    • Salfluverina [INN-Spanish]
    • Salfluverine
    • Salfluverinum [INN-Latin]
    • 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide
    • Benzamide, 2-hydroxy-N-(3-(trifluoromethyl)phenyl)-
    • BDBM50540430
    • alpha,alpha,alpha-Trifluoro-m-salicylotoluidide
    • SALFLUVERINE [INN]
    • AKOS003631100
    • DTXSID7060419
    • SR-01000944996-1
    • Q27279000
    • SCHEMBL2700016
    • GAK955D9Q5
    • MLS006011504
    • 587-49-5
    • SMR004703281
    • Salfluverine [INN:DCF]
    • CS-0231453
    • m-Salicylotoluidide, alpha,alpha,alpha-trifluoro-
    • Z242014406
    • Salfluverinum
    • CHEMBL2104794
    • EN300-108398
    • Salfluverina
    • NS00043090
    • UNII-GAK955D9Q5
    • Benzamide, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]-
    • (R)-1-Boc-2-(hydroxymethyl)piperidine
    • SR-01000944996
    • HS-Cf
    • DTXCID9042461
    • G59241
    • Salfluverinum (INN-Latin)
    • Salfluverina (INN-Spanish)
    • Inchi: 1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-13(20)11-6-1-2-7-12(11)19/h1-8,19H,(H,18,20)
    • InChI Key: WQDAVGDBWHWDSC-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1)NC(C1C=CC=CC=1O)=O)(F)F

Computed Properties

  • Exact Mass: 281.06600
  • Monoisotopic Mass: 281.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 49.3A^2

Experimental Properties

  • Density: 1.404
  • Boiling Point: 298.8°Cat760mmHg
  • Flash Point: 134.5°C
  • Refractive Index: 1.591
  • PSA: 49.33000
  • LogP: 3.73630

2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide Pricemore >>

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Additional information on 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide

Recent Advances in the Study of 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide (CAS: 587-49-5) in Chemical Biology and Pharmaceutical Research

The compound 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide (CAS: 587-49-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This benzamide derivative, characterized by its trifluoromethylphenyl moiety, has been the subject of multiple studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. Recent literature highlights its role as a promising scaffold for the development of novel therapeutics targeting various diseases, including cancer, inflammatory disorders, and infectious diseases.

One of the key areas of investigation has been the compound's interaction with specific molecular targets. Studies have demonstrated that 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide exhibits inhibitory activity against certain enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed its potent inhibition of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The compound's ability to modulate epigenetic mechanisms has positioned it as a potential candidate for cancer therapy, with ongoing preclinical studies evaluating its efficacy and safety profiles.

In addition to its anticancer properties, recent findings have shed light on the anti-inflammatory effects of 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide. A study conducted by researchers at the University of Cambridge (2024) demonstrated its ability to suppress pro-inflammatory cytokines by targeting the NF-κB signaling pathway. This discovery opens new avenues for the development of anti-inflammatory drugs, particularly for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's unique chemical structure, featuring the trifluoromethyl group, is believed to enhance its binding affinity and selectivity towards inflammatory mediators.

Another notable advancement is the exploration of 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide as an antimicrobial agent. With the rising threat of antibiotic resistance, researchers have turned their attention to novel chemical entities with broad-spectrum activity. A recent publication in Antimicrobial Agents and Chemotherapy (2024) reported the compound's efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways.

Despite these promising findings, challenges remain in the development of 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide as a therapeutic agent. Pharmacokinetic studies have indicated variable bioavailability, necessitating further optimization of its formulation. Additionally, the compound's metabolic stability and potential off-target effects require thorough investigation to ensure its suitability for clinical use. Current research efforts are focused on structural modifications to improve its drug-like properties while retaining its biological activity.

In conclusion, 2-hydroxy-N-3-(trifluoromethyl)phenylbenzamide (CAS: 587-49-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects, highlight its potential as a multi-target therapeutic agent. Continued research and development efforts are essential to overcome existing challenges and translate these findings into clinically viable treatments. The compound's unique chemical features and broad applicability make it a valuable subject for future studies in drug discovery and development.

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